GLP-1(7-36), amide

Description

Propriétés

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H226N40O45/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHNMHAUYICORS-KTKZVXAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H226N40O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107444-51-9 | |

| Record name | Glucagon-like peptide 1 (7-36) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107444519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Discovery and history of GLP-1(7-36) amide

An In-depth Technical Guide to the Discovery and History of GLP-1(7-36) amide

Abstract

Glucagon-Like Peptide-1 (GLP-1) has emerged as a cornerstone of modern therapy for type 2 diabetes and obesity. Its journey from a predicted peptide sequence encoded within the proglucagon gene to a molecule of immense therapeutic importance is a story of meticulous scientific inquiry. This technical guide provides an in-depth chronicle of the discovery, isolation, and functional characterization of the biologically active form, GLP-1(7-36) amide. It details the pivotal experiments that established its role as an incretin hormone, outlines the primary signaling pathways it activates, and presents the methodologies that were instrumental in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational science behind GLP-1.

The Incretin Concept and the Proglucagon Precursor

The story of GLP-1 begins with the "incretin effect"—the observation that oral glucose administration elicits a much greater insulin response than an equivalent intravenous dose, suggesting that factors from the gut enhance insulin secretion.[1][2] While Glucose-dependent Insulinotropic Polypeptide (GIP) was the first incretin identified in the 1970s, it did not seem to account for the entire effect.[1][2][3]

The search for the second incretin led to the investigation of the proglucagon gene (GCG). In the early 1980s, the cloning and sequencing of this gene revealed that it encoded not only glucagon but also two other glucagon-like peptides, now known as GLP-1 and GLP-2.[1][2][4] A critical finding was that the proglucagon precursor undergoes tissue-specific post-translational processing, yielding different peptide products in the pancreas versus the intestine.[5][6][7][8]

-

In the pancreatic α-cells , the enzyme Prohormone Convertase 2 (PC2) cleaves proglucagon primarily into glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment.[5][8]

-

In the intestinal enteroendocrine L-cells and certain neurons, Prohormone Convertase 1/3 (PC1/3) is the dominant enzyme.[5] It cleaves proglucagon into glicentin, oxyntomodulin, GLP-1, and GLP-2.[4][5][8]

This differential processing is the fundamental reason why GLP-1 is a gut hormone, not a pancreatic one.

Discovery and Identification of Active GLP-1

While the sequence of the full-length GLP-1 (proglucagon 72-108) was predicted from the gene, the biologically active form remained unknown. The breakthrough came from the foundational work of biochemist Svetlana Mojsov.[9] In 1986, working in the Habener laboratory, she hypothesized and then demonstrated that the full-length peptide might be a precursor for a smaller, truncated form.[9][10]

Her research, involving the chemical synthesis of various GLP-1 fragments and the development of specific antibodies and immunoassays, established that a truncated species, GLP-1(7-37), was the form produced in the intestine.[9][10]

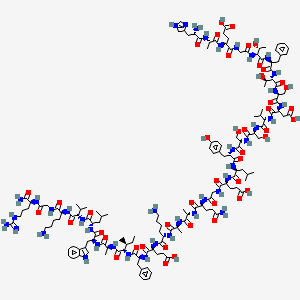

Subsequent studies by other groups involved the direct isolation of the peptide from intestinal extracts. Using a combination of High-Performance Liquid Chromatography (HPLC) and anion-exchange chromatography, a peptide was purified from rat intestine.[11] Fast Atom Bombardment (FAB) mass spectrometry determined its molecular mass to be 3297.4 Da, which corresponded exactly to the predicted mass of GLP-1(7-36) with a C-terminal amide group.[11] This provided the first direct evidence that the glycine residue at proglucagon position 108 serves as a substrate for amidation of the preceding arginine, resulting in GLP-1(7-36) amide (corresponding to proglucagon 78-107 amide).[4][11] It was later confirmed that both GLP-1(7-37) and GLP-1(7-36) amide are produced, are equipotent, and circulate in the bloodstream.[4][12]

Elucidation of Biological Function

The year 1987 was pivotal for establishing the function of truncated GLP-1. Several labs published rapid-fire discoveries:

-

Insulinotropic Activity: Mojsov, Weir, and Habener demonstrated that synthetic GLP-1(7-37) potently stimulated insulin secretion from a perfused rat pancreas in a glucose-dependent manner.[10] Critically, the full-length GLP-1(1-37) had no effect.[10]

-

Confirmation in Multiple Models: Holst and colleagues confirmed this powerful insulinotropic effect using both natural pig GLP-1(7-37) and synthetic GLP-1(7-36) amide in a perfused pig pancreas model.[10]

-

Cellular Mechanisms: Drucker et al. showed that GLP-1(7-37) directly stimulated cyclic AMP (cAMP) accumulation, insulin gene expression, and glucose-dependent insulin secretion in a rat insulinoma cell line, providing the first evidence for a G-protein coupled receptor.[1]

-

First Human Studies: Kreymann and Bloom reported the first studies in humans, demonstrating that an infusion of GLP-1(7-36) amide enhanced insulin secretion and lowered blood glucose, solidifying its role as a physiological incretin in man.[1][12]

Beyond its insulinotropic effects, GLP-1 was also shown to inhibit glucagon secretion, slow gastric emptying, and reduce food intake—all contributing to its overall glucose-lowering and weight-reducing effects.[6][13][14]

Quantitative Data from Early Studies

The initial characterization of GLP-1(7-36) amide and its related forms generated crucial quantitative data that underscored its biological potency.

| Parameter | Finding | Species/Model | Reference |

| Tissue Concentration | Highest concentrations found in the terminal ileum and colon. | Rat | [11] |

| Insulin Secretion | 5 x 10⁻¹¹ M GLP-1(7-37) caused a 3- to 10-fold increase in insulin secretion. | Perfused Rat Pancreas | [15] |

| Insulin Secretion | ~10⁻¹⁰ M GLP-1(7-36) amide caused a ~2-fold increase in insulin secretion. | Perfused Pig Pancreas | [10] |

| cAMP Accumulation | GLP-1(7-37) directly stimulated cAMP accumulation in a rat insulinoma cell line. | RINr 1046-38 cells | [1] |

| Somatostatin Secretion | 10⁻⁹ M GLP-1(7-36) amide more than doubled somatostatin release. | Perfused Pig Pancreas | [15] |

| Plasma Half-Life | Extremely short, approximately 2 minutes, due to rapid degradation by DPP-4. | Human | [4] |

GLP-1 Receptor Signaling Pathway

GLP-1 exerts its effects by binding to the GLP-1 Receptor (GLP-1R), a member of the Class B (secretin/glucagon family) of G-protein coupled receptors (GPCRs).[16][17] The binding of GLP-1(7-36) amide to its receptor on pancreatic β-cells initiates a cascade of intracellular events, with the Gαs/cAMP pathway being predominant.[16][18]

-

Activation & G-Protein Coupling: GLP-1 binds to the GLP-1R, causing a conformational change that activates the coupled heterotrimeric G-protein, leading to the dissociation of the Gαs subunit.[16]

-

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[18][19]

-

Downstream Effectors: cAMP acts as a second messenger, activating two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[16][20]

-

Insulin Exocytosis: PKA and Epac phosphorylate multiple targets that collectively promote the exocytosis of insulin-containing granules. This includes:

While the Gαs/cAMP pathway is primary, evidence also suggests potential coupling to Gαq and β-arrestin pathways, which can influence intracellular Ca²⁺ levels and receptor internalization.[18][19]

Key Experimental Protocols

The discovery and characterization of GLP-1 relied on several key experimental techniques.

Peptide Isolation and Characterization

This protocol describes the general workflow used to purify GLP-1 from biological tissue in the 1980s.

-

Tissue Homogenization: Intestinal tissue (e.g., rat ileum and colon) is collected and homogenized in an acidic extraction buffer (e.g., acid-ethanol) to precipitate larger proteins and solubilize peptides.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptide extract is collected.

-

Purification via Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification.

-

Anion-Exchange Chromatography: Separates molecules based on their net surface charge.

-

High-Performance Liquid Chromatography (HPLC): Multiple rounds of reverse-phase HPLC are used, with each step employing a different gradient or column chemistry to achieve separation based on hydrophobicity, leading to a highly purified peptide fraction.[11]

-

-

Structural Analysis:

-

Mass Spectrometry: The molecular weight of the final purified peptide is determined using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) to confirm its identity.[11]

-

Amino Acid Sequencing: The precise amino acid sequence is determined using methods like Edman degradation.

-

Perfused Rat Pancreas Assay for Insulin Secretion

This ex vivo technique was crucial for demonstrating the direct insulinotropic effect of GLP-1.[15]

-

Surgical Preparation: A rat is anesthetized, and the pancreas, along with associated vasculature (e.g., celiac artery, portal vein), is surgically isolated.

-

Perfusion Setup: The isolated pancreas is transferred to a temperature-controlled chamber. The celiac artery is cannulated and connected to a perfusion pump, which delivers a constant flow of Krebs-Ringer bicarbonate buffer gassed with 95% O₂/5% CO₂. The buffer contains a specific glucose concentration (e.g., 6.6 mM).

-

Stabilization: The preparation is allowed to stabilize for a period (e.g., 30-40 minutes) until a stable basal insulin secretion rate is achieved. The effluent is collected from a cannula in the portal vein.

-

Stimulation: Synthetic GLP-1(7-36) amide, dissolved in the perfusion buffer, is administered for a defined period at various concentrations (e.g., 0.05 nM, 0.5 nM, 5 nM).[15]

-

Sample Collection: Effluent fractions are collected at regular intervals (e.g., every minute) before, during, and after GLP-1 administration.

-

Quantification: Insulin concentrations in the collected fractions are measured using a specific radioimmunoassay (RIA). The results demonstrate the change in insulin secretion over time in response to GLP-1.

References

- 1. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Physiology of proglucagon peptides: role of glucagon and GLP-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proglucagon - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Glucagon and other proglucagon-derived peptides in the pathogenesis of obesity [frontiersin.org]

- 9. Foundational contributions of Svetlana Mojsov to the GLP-1 field [explorationpub.com]

- 10. pnas.org [pnas.org]

- 11. Isolation and characterisation of GLP-1 7-36 amide from rat intestine. Elevated levels in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glucagon.com [glucagon.com]

- 13. Frontiers | From the Incretin Concept and the Discovery of GLP-1 to Today's Diabetes Therapy [frontiersin.org]

- 14. The GLP-1 journey: from discovery science to therapeutic impact - PMC [pmc.ncbi.nlm.nih.gov]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. mdpi.com [mdpi.com]

- 17. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GLP-1(7-36) Amide: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-1(7-36) amide, a truncated form of the native GLP-1, is a pivotal incretin hormone with significant therapeutic implications, particularly in the management of type 2 diabetes and obesity. This guide provides a comprehensive overview of its structure, chemical properties, and the fundamental experimental protocols used for its study.

Core Structural and Chemical Properties

GLP-1(7-36) amide is a 30-amino acid peptide hormone derived from the post-translational processing of proglucagon in intestinal L-cells. Its primary structure and key chemical characteristics are fundamental to its biological activity and pharmacological development.

Amino Acid Sequence and Modifications

The amino acid sequence of human GLP-1(7-36) amide is as follows:

His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂ [1]

A critical feature of this peptide is the amidation of the C-terminal arginine residue, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of GLP-1(7-36) amide is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | ~3297.6 - 3298.7 g/mol | [1][2][3] |

| Empirical Formula | C₁₄₉H₂₂₆N₄₀O₄₅ | [1][2][3] |

| Isoelectric Point (pI) | ~4.49 (experimentally determined for a shortened form) | [4] |

| Solubility | Soluble in water (up to 1 mg/ml) and dimethyl sulfoxide (under 1 mg/ml).[3][5] | |

| Storage Conditions | Lyophilized powder should be stored at -20°C.[1][5] Reconstituted solutions can be aliquoted and stored at -20°C or lower.[6] | |

| Purity (Commercially available) | ≥95% (as determined by HPLC) | [3] |

Biological Activity and Signaling Pathway

GLP-1(7-36) amide exerts its effects by binding to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor. This interaction triggers a cascade of intracellular events, with the cAMP signaling pathway being the most well-characterized.

GLP-1 Receptor Signaling Cascade

The binding of GLP-1(7-36) amide to its receptor activates the associated Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][7] This elevation in cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][7] These downstream effectors mediate the various physiological responses to GLP-1, including glucose-dependent insulin secretion from pancreatic β-cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving GLP-1(7-36) amide.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of GLP-1(7-36) amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)

-

Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)

-

Bromophenol blue solution (0.05 mM in 0.2 M HOBt in DMF)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Add 20% piperidine in DMF to the resin and react for 2 minutes.

-

Drain and add fresh 20% piperidine in DMF, and react for 20 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HOBt (3 eq.) and DIC (3 eq.) in a DMF-DCM mixture for 15-20 minutes.

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours, or until a negative bromophenol blue test is observed.

-

Wash the resin with DMF, DCM, and DMF.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (Reagent K) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol describes a general method for the purification of crude GLP-1(7-36) amide.

Materials and Equipment:

-

Preparative RP-HPLC system with a C18 column (e.g., Vydac C18, 10-15 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate.

-

Injection and Elution:

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of increasing Mobile Phase B concentration (e.g., from 5% to 60% B over 60 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

GLP-1 Receptor Binding Assay (Competitive Binding)

This protocol outlines a competitive binding assay to determine the affinity of GLP-1(7-36) amide for its receptor using a radiolabeled competitor.

Materials:

-

Cell membranes expressing the GLP-1 receptor (e.g., from transfected HEK293 cells)

-

Radiolabeled ligand (e.g., ¹²⁵I-Exendin(9-39))

-

Unlabeled GLP-1(7-36) amide (as competitor)

-

Binding buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash buffer: Cold PBS

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A serial dilution of unlabeled GLP-1(7-36) amide.

-

A fixed concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-Exendin(9-39)).

-

Cell membranes (protein concentration to be optimized).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

In Vitro DPP-IV Degradation Assay

This protocol describes a method to assess the stability of GLP-1(7-36) amide in the presence of Dipeptidyl Peptidase IV (DPP-IV).

Materials:

-

GLP-1(7-36) amide

-

Recombinant human DPP-IV enzyme

-

Assay buffer: Tris-HCl buffer, pH 8.0

-

Reaction termination solution: 10% (v/v) TFA in water

-

RP-HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a solution of GLP-1(7-36) amide in the assay buffer.

-

Pre-incubate the peptide solution at 37°C for 5 minutes.

-

Initiate the reaction by adding a defined amount of DPP-IV enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately stop the enzymatic reaction by adding the termination solution to the aliquot.

-

Analysis:

-

Analyze the samples by RP-HPLC.

-

Quantify the peak areas corresponding to the intact GLP-1(7-36) amide and the cleaved product, GLP-1(9-36) amide.

-

-

Data Analysis: Plot the percentage of intact peptide remaining over time to determine the degradation rate.

Conclusion

This technical guide provides a foundational understanding of the structural, chemical, and biological aspects of GLP-1(7-36) amide. The detailed experimental protocols serve as a starting point for researchers and drug development professionals working with this important therapeutic peptide. Further optimization of these protocols may be necessary depending on the specific experimental context and available resources.

References

- 1. benchchem.com [benchchem.com]

- 2. Heterobivalent GLP-1/Glibenclamide for Targeting Pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. rsc.org [rsc.org]

- 5. Rapid Screening Of A Cell-Based Assay For GLP-1 Receptor Using A Natural Product Library [bioprocessonline.com]

- 6. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the GLP-1(7-36) Amide Signaling Pathway and Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone pivotal in glucose homeostasis, making its receptor (GLP-1R) a major therapeutic target for type 2 diabetes and obesity.[1][2] Secreted from intestinal L-cells post-nutrient ingestion, GLP-1 undergoes processing to its primary bioactive form, GLP-1(7-36) amide. This 30-amino acid peptide exerts its effects by binding to the GLP-1R, a class B G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[3] The most prominent of these is the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[4] This guide provides a detailed examination of the GLP-1(7-36) amide's interaction with its receptor and the subsequent signaling pathways, supported by quantitative data and detailed experimental protocols.

GLP-1(7-36) Amide Receptor Binding

The interaction of GLP-1(7-36) amide with the GLP-1R is a high-affinity event that initiates signal transduction. The binding mechanism is characterized by a "two-domain" model. The C-terminal region of the peptide first engages with the large N-terminal extracellular domain (ECD) of the receptor, acting as an affinity trap. Subsequently, the N-terminus of GLP-1(7-36) amide docks with the transmembrane domain (TMD) and extracellular loops, triggering the conformational change required for receptor activation and G protein coupling.

Quantitative Binding and Functional Data

The binding affinity (Kd or IC50) and functional potency (EC50) of GLP-1(7-36) amide are critical parameters in research and drug development. These values can vary based on the cell type, receptor expression levels, and assay conditions. A summary of reported values is presented below.

| Parameter | Value (nM) | Cell System/Tissue | Reference |

| Binding Affinity (Kd) | 0.76 | HEK 293 cells (human GLP-1R) | [4] |

| 0.28 | Rat parietal cells | [5] | |

| 0.25 | RINm5F cells | [6] | |

| 0.6 (High Affinity) | Rat adipose tissue membranes | [7] | |

| 20 (Low Affinity) | Rat adipose tissue membranes | [7] | |

| Inhibitory Concentration (IC50) | 0.37 | CHO-K1 cells (human GLP-1R) | [8][9] |

| 0.66 | Rat parietal cells | [5] | |

| Functional Potency (EC50) | 0.015 (cAMP production) | HEK 293 cells (human GLP-1R) | [4][10] |

| 1.3 (cAMP production) | RINm5F cells | [11] | |

| 4.7 (cAMP production) | CHO-K1 cells (human GLP-1R) | [8][9] | |

| 3.26 (β-arrestin 2 recruitment) | CHO-K1 cells (human GLP-1R) | [12] |

Signaling Pathways

Upon binding of GLP-1(7-36) amide, the GLP-1R couples primarily to the stimulatory G protein, Gαs. This initiates a canonical signaling pathway, while also engaging other important downstream effectors.

Gαs/cAMP/PKA Pathway

This is the principal signaling axis for GLP-1R.

-

Gαs Activation: Ligand binding induces a conformational change in the GLP-1R, promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs-GTP complex stimulates membrane-bound adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3]

-

PKA and Epac Activation: The rise in intracellular cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits which then phosphorylate numerous target proteins.

-

Exchange protein directly activated by cAMP (Epac): This guanine nucleotide exchange factor is also activated by cAMP and mediates PKA-independent effects.

-

-

Cellular Responses: In pancreatic β-cells, PKA and Epac activation leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced exocytosis of insulin-containing granules.[4]

β-Arrestin and ERK Signaling

GLP-1R activation also recruits β-arrestins, which mediate receptor desensitization and internalization, and act as scaffolds for distinct signaling pathways.

-

β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor's intracellular domains, β-arrestins (β-arrestin-1 and -2) are recruited to the GLP-1R.

-

ERK Activation: β-arrestin-1 acts as a scaffold protein, facilitating the activation of the Extracellular signal-Regulated Kinase (ERK1/2) cascade. This β-arrestin-dependent ERK activation is often sustained and localized to the cytoplasm.

-

Cellular Responses: In pancreatic β-cells, this pathway is implicated in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins like Bad, thereby inhibiting apoptosis.

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the GLP-1R binding and signaling of GLP-1(7-36) amide.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (unlabeled GLP-1(7-36) amide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.

Methodology

-

Membrane Preparation:

-

Culture cells expressing GLP-1R (e.g., HEK293-hGLP1R) to confluence.

-

Wash cells with ice-cold PBS and lyse them by osmotic shock in ice-cold sterile water.[13]

-

Scrape and pellet the ruptured cells by centrifugation (e.g., 13,000 x g for 30 min).[13]

-

Resuspend the crude membrane pellet in binding buffer (e.g., 50 mM HEPES, 2.5 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).[13]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well filter plate, combine cell membranes, a fixed concentration of radioligand (e.g., 75 pM [¹²⁵I]-GLP-1), and varying concentrations of unlabeled GLP-1(7-36) amide.[14]

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ligand).

-

Incubate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[15]

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the membranes with bound radioligand.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled ligand.

-

Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[16]

-

cAMP Accumulation Assay (HTRF-based)

This assay measures the intracellular accumulation of cAMP in response to GLP-1R activation using a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay format.

Methodology

-

Cell Seeding:

-

Agonist Stimulation:

-

Cell Lysis and Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP cryptate conjugate) in the supplied lysis buffer according to the manufacturer's protocol.[17]

-

Add the detection reagents sequentially to each well. This lyses the cells and initiates the competitive immunoassay.

-

Incubate for 60 minutes at room temperature, protected from light.[17]

-

-

Plate Reading and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).[17]

-

Calculate the ratio of the 665 nm/620 nm emissions. The signal is inversely proportional to the cAMP concentration in the sample.

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.[17]

-

ERK Phosphorylation Assay (Western Blot)

This protocol details the measurement of ERK1/2 phosphorylation (activation) in response to GLP-1R stimulation via Western blot analysis.

Methodology

-

Cell Culture and Treatment:

-

Culture cells (e.g., MIN6) in 6-well plates to ~70-80% confluency.[19]

-

Serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.

-

Treat cells with GLP-1(7-36) amide for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Lysate Preparation:

-

After treatment, place plates on ice and wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Scrape and collect the lysate, incubate on ice for 30 minutes, and then clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[20]

-

Collect the supernatant and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli's sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[20]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection and Analysis:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK.[21]

-

Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of ERK activation.[20]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of glucagon-like peptide 1(7-36) amide on glucose effectiveness and insulin action in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Stimulation of cloned human glucagon-like peptide 1 receptor expressed in HEK 293 cells induces cAMP-dependent activation of calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Signal transmission after GLP-1(7-36)amide binding in RINm5F cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presence and characterization of glucagon-like peptide-1(7-36) amide receptors in solubilized membranes of rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal His(7)-modification of glucagon-like peptide-1(7-36) amide generates dipeptidyl peptidase IV-stable analogues with potent antihyperglycaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 13. Radioligand binding [bio-protocol.org]

- 14. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Incretin Effect of GLP-1(7-36) Amide in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1(7-36) amide (GLP-1) is a pivotal incretin hormone that plays a crucial role in maintaining glucose homeostasis. Secreted from intestinal L-cells in response to nutrient ingestion, GLP-1 orchestrates a multifaceted physiological response to regulate blood glucose levels. This technical guide provides an in-depth exploration of the core mechanisms of GLP-1's incretin effect, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. The glucose-dependent nature of its insulinotropic action, coupled with its effects on glucagon secretion, gastric emptying, and β-cell health, underscores its therapeutic potential in the management of type 2 diabetes.

Introduction

The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin response compared to an isoglycemic intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). GLP-1(7-36) amide, the predominant bioactive form of GLP-1, is a 30-amino acid peptide cleaved from proglucagon.[1] Its secretion from intestinal L-cells is stimulated by the presence of nutrients in the gut lumen.[1] The physiological actions of GLP-1 are central to glucose regulation and have been a major focus of research for the development of novel anti-diabetic therapies.

Core Mechanisms of GLP-1(7-36) Amide Action

The physiological effects of GLP-1(7-36) amide are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G-protein coupled receptor expressed in various tissues, including pancreatic islets, the gastrointestinal tract, and the central nervous system.[1][2]

Potentiation of Glucose-Dependent Insulin Secretion

The primary incretin effect of GLP-1 is its ability to augment glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3] This action is strictly glucose-dependent, meaning that GLP-1 is only insulinotropic in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.[3]

Upon binding to the GLP-1R on β-cells, a signaling cascade is initiated, leading to enhanced insulin exocytosis.

Suppression of Glucagon Secretion

GLP-1(7-36) amide inhibits the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[4] This is particularly important in the postprandial state, as it prevents inappropriate glucagon release and subsequent hepatic glucose production, thereby contributing to lower blood glucose levels.

Delay of Gastric Emptying

GLP-1 slows the rate of gastric emptying, which in turn reduces the rate of glucose absorption from the gut.[5] This leads to a more gradual rise in postprandial blood glucose levels, lessening the burden on the pancreatic β-cells to secrete large amounts of insulin.[5]

Promotion of β-Cell Health

Beyond its acute effects on hormone secretion, GLP-1(7-36) amide exerts long-term beneficial effects on pancreatic β-cells. It has been shown to promote β-cell proliferation and inhibit apoptosis, thus helping to preserve β-cell mass and function.[6][7]

Quantitative Data on the Effects of GLP-1(7-36) Amide

The following tables summarize key quantitative data from various studies investigating the effects of GLP-1(7-36) amide.

Table 1: Effect of GLP-1(7-36) Amide on Insulin Secretion

| GLP-1 Dose/Concentration | Glucose Concentration | Change in Insulin Secretion Rate (ISR) | Reference |

| 0.4 pmol/kg/min (infusion) | 5 to 9 mM | Increase in slope from 71.0 to 241.7 pmol/min/mM | [8] |

| 100 nM | 16.7 mM (in vitro, diabetic rat islets) | ~140% increase | [9] |

| 1.5 nmol/kg (subcutaneous) | Post-meal | Significant stimulation of insulin and C-peptide | [10] |

| Physiologic concentrations (5 x 10-11 M) | In vitro, rat pancreas | Six-fold stimulation of insulin secretion | [3] |

Table 2: Effect of GLP-1(7-36) Amide on Glucagon Secretion

| GLP-1 Dose/Concentration | Condition | Change in Glucagon Levels | Reference |

| 1.5 pmol/kg/min (infusion) | Euglycemic clamp in Type 1 Diabetes | Fell from ~14 pmol/L to 9 pmol/L | [4] |

| 1.5 nmol/kg (subcutaneous) | NIDDM patients | Significant inhibition of glucagon secretion | [10] |

| 0.8 pmol/kg/min (infusion) | Healthy subjects | Lowered after the first meal | [11] |

Table 3: Effect of GLP-1(7-36) Amide on Gastric Emptying

| GLP-1 Dose/Concentration | Method | Change in Gastric Emptying | Reference |

| 1.2 pmol/kg/min (infusion) | Dye dilution | Gastric volume remained constant over 120 min (vs. complete emptying in placebo) | [5] |

| 1.5 nmol/kg (subcutaneous) | Indicator-dilution | Complete cessation for 30-45 min post-meal | [10] |

| Intravenous infusion | SPECT and Scintigraphy | Retarded gastric emptying of a liquid meal | [12] |

Table 4: Effect of GLP-1(7-36) Amide on β-Cell Proliferation and Apoptosis

| GLP-1 Dose/Concentration | Model | Effect | Reference |

| 100 nmol/L | MIN6 cells and primary islets (in vitro) | Protection against cytokine-induced apoptosis | [7] |

| Infusion | Zucker diabetic rats (in vivo) | Promotes β-cell proliferation and prevents apoptosis | [6] |

| 100 nmol/L | βTC-Tet cells (in vitro) | Did not increase proliferation rate | [13] |

| Exendin-4 (GLP-1 analog) | Juvenile human islets (in vivo transplant) | Stimulated β-cell proliferation | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GLP-1's physiological effects.

Assessment of Insulin Secretion from Isolated Pancreatic Islets (Perifusion Assay)

This in vitro method allows for the dynamic measurement of insulin release in response to various stimuli.

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight to allow for recovery.

-

Perifusion Setup: Islets are placed in a perifusion chamber and continuously supplied with a buffer solution at a constant flow rate.

-

Basal Secretion: Islets are first perifused with a low glucose buffer to establish a basal insulin secretion rate.

-

Stimulation: The perifusion medium is switched to a high glucose buffer, with or without the addition of GLP-1(7-36) amide at various concentrations.

-

Fraction Collection: The outflow from the perifusion chamber (perifusate) is collected in fractions at regular intervals.

-

Insulin Measurement: The insulin concentration in each fraction is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Measurement of Gastric Emptying

a) Gastric Emptying Scintigraphy:

-

Test Meal: The subject consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).

-

Imaging: A gamma camera acquires images of the stomach at specified time points (e.g., 0, 1, 2, and 4 hours) to measure the amount of radioactivity remaining in the stomach.

-

Data Analysis: The rate of gastric emptying is calculated based on the decay-corrected radioactivity over time.

b) 13C-Spirulina Breath Test:

-

Test Meal: The subject ingests a meal containing 13C-Spirulina platensis.

-

Breath Sample Collection: Breath samples are collected at regular intervals.

-

Analysis: The ratio of 13CO2 to 12CO2 in the breath is measured using isotope ratio mass spectrometry. The rate of 13CO2 exhalation reflects the rate of gastric emptying.

In Vivo Assessment of GLP-1 Effects in Humans

Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess insulin sensitivity and glucose uptake.

-

An intravenous infusion of insulin is administered at a constant rate to achieve hyperinsulinemia.

-

A variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

-

GLP-1(7-36) amide or a placebo is infused, and the glucose infusion rate required to maintain euglycemia is measured. An increase in the glucose infusion rate suggests enhanced insulin action.

The Multifaceted Role of GLP-1 in Glucose Homeostasis

The various actions of GLP-1(7-36) amide work in a coordinated manner to ensure effective postprandial glucose control.

Conclusion

GLP-1(7-36) amide is a key regulator of glucose homeostasis, exerting its effects through a combination of actions on the pancreas, stomach, and potentially other tissues. Its glucose-dependent insulinotropic effect, coupled with glucagon suppression and delayed gastric emptying, makes it a highly effective agent for postprandial glucose control. Furthermore, its protective and proliferative effects on pancreatic β-cells highlight its potential for long-term disease modification in type 2 diabetes. The detailed understanding of its mechanisms of action, supported by robust experimental data, continues to drive the development of innovative GLP-1-based therapies for metabolic disorders.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Effect of glucagon-like peptide 1 (7-36 amide) on insulin-mediated glucose uptake in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 7. Glucagon-Like Peptide-1 Protects β-Cells Against Apoptosis by Increasing the Activity of an Igf-2/Igf-1 Receptor Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. JCI - Age-dependent human β cell proliferation induced by glucagon-like peptide 1 and calcineurin signaling [jci.org]

The Physiological Role of GLP-1(7-36) Amide in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1(7-36) amide (GLP-1), traditionally recognized for its incretin effect in glucose homeostasis, has emerged as a critical neuromodulator within the central nervous system (CNS). Produced by neurons in the nucleus of the solitary tract (NTS) and acting through widely distributed GLP-1 receptors (GLP-1R), this peptide plays a pivotal role in regulating a spectrum of physiological processes. This technical guide provides a comprehensive overview of the central actions of GLP-1(7-36) amide, focusing on its involvement in appetite control, neuroprotection, and cognitive functions. We present a synthesis of quantitative data from key preclinical studies, detail essential experimental protocols for investigating GLP-1's central effects, and visualize its signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development, offering insights into the therapeutic potential of targeting the central GLP-1 system.

Introduction

Glucagon-like peptide-1(7-36) amide is a peptide hormone derived from the post-translational processing of proglucagon. While its peripheral actions on insulin secretion are well-established, a growing body of evidence highlights its significant physiological roles within the central nervous system. GLP-1 is endogenously produced in the NTS of the brainstem, and its receptors are expressed in numerous brain regions, including the hypothalamus, hippocampus, and cortex, suggesting a broad range of central functions.[1] This guide delves into the intricate mechanisms by which GLP-1(7-36) amide influences neuronal activity and behavior, providing a technical foundation for further research and therapeutic development.

Central Distribution of GLP-1 and its Receptors

The physiological effects of GLP-1(7-36) amide in the brain are predicated on the specific anatomical distribution of GLP-1-producing neurons and GLP-1 receptors.

-

GLP-1 Producing Neurons: The primary source of central GLP-1 is a population of neurons located in the nucleus of the solitary tract (NTS) in the brainstem.[1] These neurons project to various brain regions implicated in the regulation of feeding, autonomic function, and reward.

-

GLP-1 Receptor (GLP-1R) Distribution: The GLP-1R, a G-protein coupled receptor, is widely expressed throughout the CNS. High densities of GLP-1R are found in key areas such as:

-

Hypothalamus: Arcuate nucleus (ARC), paraventricular nucleus (PVN), ventromedial hypothalamus (VMH), and lateral hypothalamus (LH), all of which are critical for energy homeostasis.

-

Brainstem: Area postrema (AP) and the NTS itself, involved in visceral sensory information processing.

-

Limbic System: Hippocampus and amygdala, which are crucial for learning, memory, and emotional responses.

-

Cortex: Various cortical regions, suggesting a role in higher cognitive functions.

-

Physiological Roles of Central GLP-1(7-36) Amide

Regulation of Appetite and Food Intake

Central GLP-1(7-36) amide is a potent anorexigenic peptide, playing a key role in the physiological regulation of satiety.

Quantitative Data on Food Intake:

| Administration Route | Brain Region | Animal Model | Dose of GLP-1(7-36) amide | Effect on Food Intake | Reference |

| Intracerebroventricular (ICV) | Lateral Ventricle | 24-h fasted rats | 1 µg | 36% reduction in the first 20 minutes | [2][3] |

| Intracerebroventricular (ICV) | Lateral Ventricle | 24-h fasted rats | 10 µg | 50% reduction in the first 20 minutes | [2] |

| Intracerebroventricular (ICV) | Third Ventricle | 24-h fasted rats | 1 µg | 35% reduction after 120 minutes | [2] |

| Microinjection | Lateral Hypothalamus (LH) | 24-h fasted rats | 0.3 µg | Minimal effective dose to suppress feeding | [2][3] |

| Microinjection | Lateral Hypothalamus (LH) | 24-h fasted rats | 1 µg | 43% reduction in the first 60 minutes | [2] |

| Microinjection | Dorsomedial Hypothalamus (DMH) | 24-h fasted rats | 1 µg | Significant suppression | [2][3] |

| Microinjection | Ventromedial Hypothalamus (VMH) | 24-h fasted rats | 1 µg | Significant suppression | [2][3] |

| Intracerebroventricular (ICV) | N/A | Schedule-fed rats | 3 nmol/day for 6 days | Significant reduction in daily food intake and body weight | [4] |

Neuroprotection

Central GLP-1(7-36) amide exhibits significant neuroprotective properties in various models of neuronal injury and neurodegenerative diseases.

Quantitative Data on Neuroprotection:

| Experimental Model | Cell Type/Animal Model | Insult | GLP-1(7-36) amide/Agonist Concentration | Neuroprotective Effect | Reference |

| In vitro | SH-SY5Y cells | Glutamate (100 mM) | 1000 nM GLP-1(9-36) | ~15% increase in cell viability | [5] |

| In vitro | Primary rat cortical astrocytes | Advanced Glycation End Products (AGEs) (200 mg/l) | 10-1000 nM Liraglutide | Significant reduction in ROS production and increase in cell viability | [6] |

| In vivo | Rat model of Traumatic Brain Injury (TBI) | TBI | High-dose GLP-1(7-36) | Significant reduction in neuronal apoptosis (TUNEL assay) and oxidative stress markers | [7] |

Learning and Memory

The presence of GLP-1 receptors in the hippocampus and cortex points to a role for GLP-1(7-36) amide in cognitive processes.

Quantitative Data on Learning and Memory:

| Behavioral Test | Animal Model | Treatment | Effect on Cognitive Performance | Reference |

| Morris Water Maze | GLP-1R-deficient mice | Gene transfer of GLP-1R to the hippocampus | Amelioration of learning deficits | [1] |

Signaling Pathways of Central GLP-1(7-36) Amide

Activation of the GLP-1R in neurons initiates a cascade of intracellular signaling events that mediate its physiological effects.

Caption: GLP-1(7-36) amide signaling pathway in a neuron.

Quantitative Data on Signaling Pathways:

| Signaling Molecule | Cell Type/Brain Region | GLP-1(7-36) amide/Agonist Concentration | Effect | Reference |

| cAMP | INS-1 cells | 50 nM GLP-1(28-36)amide | ~2-fold increase in cytoplasmic cAMP | [8] |

| cAMP | Rat islets | 50 nM GLP-1(28-36)amide | ~1.4-fold increase in cytoplasmic cAMP | [8] |

| PKA activity | INS-1 cells | 50 nM GLP-1(28-36)amide | Increased PKA activity | [8] |

Electrophysiological Effects

GLP-1(7-36) amide directly modulates the electrical properties of various neuronal populations in the CNS.

Caption: Electrophysiological effects of GLP-1 in the arcuate nucleus.

Quantitative Data on Electrophysiological Effects:

| Neuron Type | Brain Region | GLP-1(7-36) amide Concentration | Electrophysiological Effect | Reference |

| POMC neurons | Arcuate Nucleus (ARC) | 10 nM | 5.3 ± 0.7 mV depolarization | [9] |

| POMC neurons | Arcuate Nucleus (ARC) | 100 nM | 8.4 ± 1.4 mV depolarization; increased firing rate | [9] |

| NPY/AgRP neurons | Arcuate Nucleus (ARC) | 10 nM | ~20.8 ± 1.7 pA outward current (hyperpolarization) | [9] |

| Hypocretin/Orexin neurons | Lateral Hypothalamus | 1 µM | 27.8 ± 1.2% increase in spike rate | [10] |

| Hypocretin/Orexin neurons | Lateral Hypothalamus | 10 µM | 61.3 ± 13.7% increase in spike rate | [10] |

| POMC neurons | Arcuate Nucleus (ARC) | GLP-1 stimulation | ~2-fold increase in GABAergic current frequency | [9][11] |

Effects on Neurotransmitter Systems

Central GLP-1(7-36) amide modulates the release of key neurotransmitters involved in feeding, reward, and cognition.

Quantitative Data on Neurotransmitter Release:

| Neurotransmitter | Brain Region | GLP-1(7-36) amide/Agonist | Effect on Release | Reference |

| Aspartic Acid | Ventromedial Hypothalamus | GLP-1(7-36)amide | Immediate increase | [12] |

| Glutamine | Ventromedial Hypothalamus | GLP-1(7-36)amide | Immediate increase | [12] |

| Serotonin (5-HT) | Hypothalamus | 4 nmol GLP-1 (ICV) | 54% reduction in levels | [10] |

| Dopamine | Striatum | Exendin-4 pretreatment | Attenuated cocaine-induced increase (from ~550% to a lower peak) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the central physiological roles of GLP-1(7-36) amide.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

Caption: Workflow for intracerebroventricular (ICV) cannulation in rats.

Protocol Details:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine intraperitoneally).[13]

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Cannula Implantation: Using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson), drill a small hole in the skull above the lateral ventricle.[13] Slowly lower a guide cannula (e.g., 22-gauge) to the target coordinates.

-

Fixation: Secure the cannula to the skull using dental cement and anchor screws.[13]

-

Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for 7-10 days before experiments.

-

Injection: For injections, gently restrain the rat, remove the dummy cannula, and insert an injector cannula connected to a microsyringe. Infuse the desired volume of GLP-1(7-36) amide solution (typically 1-5 µL for rats) over a specified period (e.g., 15-30 seconds for a bolus injection).[14]

c-fos Immunohistochemistry in Rat Brain

Caption: Workflow for c-fos immunohistochemistry in the rat brain.

Protocol Details:

-

Tissue Preparation: 90 minutes after central GLP-1 administration, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[15][16] Extract the brain and post-fix in 4% PFA.

-

Sectioning: Section the brain into 40-50 µm coronal sections using a vibratome.[15]

-

Immunostaining:

-

Wash sections in phosphate-buffered saline (PBS).

-

Block non-specific binding with a blocking solution (e.g., PBS with Triton X-100 and normal serum).[15]

-

Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:4000 dilution) for 48 hours at 4°C.[16]

-

Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).[15]

-

Incubate with an avidin-biotin-peroxidase complex (ABC kit).[16]

-

Visualize the c-Fos positive nuclei by reacting with a diaminobenzidine (DAB) substrate.[15]

-

-

Analysis: Mount the sections on slides, coverslip, and analyze under a microscope to quantify the number of c-Fos immunoreactive cells in specific brain regions.[15]

In Vivo Microdialysis for Dopamine Measurement

Caption: Workflow for in vivo microdialysis to measure dopamine.

Protocol Details:

-

Probe Implantation: Anesthetize the rat and implant a microdialysis probe stereotaxically into the target brain region (e.g., striatum).[17]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).[18]

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]

-

Data Analysis: Quantify the changes in extracellular dopamine levels before, during, and after the central administration of GLP-1(7-36) amide.

Whole-Cell Patch-Clamp Recording in Hypothalamic Slices

Caption: Workflow for whole-cell patch-clamp recording.

Protocol Details:

-

Slice Preparation: Rapidly dissect the brain and prepare acute hypothalamic slices (e.g., 300 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[19]

-

Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with infrared differential interference contrast optics.

-

Patching: Use a glass micropipette filled with an internal solution to form a high-resistance seal (GΩ) with the membrane of a target neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, allowing electrical access to the cell's interior.

-

Data Acquisition: Record baseline neuronal activity in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential and firing rate) mode. Bath-apply GLP-1(7-36) amide and record the resulting changes in electrical properties.[19]

Morris Water Maze for Learning and Memory

Caption: Workflow for the Morris Water Maze test.

Protocol Details:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[20][21]

-

Acquisition Training: The animal is placed in the pool from different starting positions and learns the location of the hidden platform using distal spatial cues over several days of training.

-

Probe Trial: To assess memory retention, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[21]

-

Cued Trial: A visible platform is used to control for non-spatial factors like motivation and motor function.[21]

-

Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. These are compared between GLP-1(7-36) amide-treated and control groups.

Conclusion

GLP-1(7-36) amide exerts a profound and diverse range of physiological effects within the central nervous system. Its role extends far beyond glucose regulation, encompassing the intricate control of appetite, the preservation of neuronal integrity, and the modulation of cognitive functions. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and further investigating the central actions of this multifaceted peptide. As our knowledge of the central GLP-1 system expands, so too does the potential for developing novel therapeutic strategies targeting this pathway for a variety of neurological and metabolic disorders. The continued exploration of GLP-1's central signaling pathways and its interactions with other neuromodulatory systems will undoubtedly pave the way for innovative treatments in the future.

References

- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Peptides that regulate food intake: glucagon-like peptide 1-(7-36) amide acts at lateral and medial hypothalamic sites to suppress feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The metabolite GLP-1 (9–36) is neuroprotective and anti-inflammatory in cellular models of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. GLP-1(7–36) protected against oxidative damage and neuronal apoptosis in the hippocampal CA region after traumatic brain injury by regulating ERK5/CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. JCI - The arcuate nucleus mediates GLP-1 receptor agonist liraglutide-dependent weight loss [jci.org]

- 12. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. criver.com [criver.com]

- 15. uva.theopenscholar.com [uva.theopenscholar.com]

- 16. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]

- 21. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GLP-1(7-36) Amide in Gastric Emptying: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1(7-36) amide (GLP-1), an incretin hormone released from intestinal L-cells postprandially, plays a crucial role in glucose homeostasis.[1] Beyond its well-established insulinotropic effects, GLP-1 is a potent inhibitor of gastric emptying, a mechanism that contributes significantly to its glucose-lowering actions.[2] This technical guide provides an in-depth overview of the mechanisms by which GLP-1(7-36) amide modulates gastric motility, summarizes key quantitative data from human studies, and details the experimental protocols used to elucidate these effects.

Mechanism of Action: A Vagal Afferent-Mediated Pathway

The inhibitory effect of GLP-1(7-36) amide on gastric emptying is primarily mediated through a complex neural pathway involving vagal afferent nerves.[3] Exogenous administration of GLP-1 has been shown to inhibit gastric emptying and acid secretion in humans.[3] Studies in rat models have demonstrated that vagal afferent denervation abolishes the inhibitory effect of both peripherally and centrally administered GLP-1 on gastric emptying.[3] This indicates that intact vagal afferent pathways are essential for GLP-1's action on gastric motility. The signaling cascade is initiated by the binding of GLP-1 to its G-protein coupled receptors (GLP-1R) located on vagal afferent terminals in the gastrointestinal tract. This interaction triggers a signal that is relayed to the central nervous system, ultimately leading to a reduction in gastric motility.[4]

At the cellular level within the gastrointestinal smooth muscle, GLP-1R activation initiates a downstream signaling cascade. In colonic smooth muscle cells, GLP-1(7-36) amide has been shown to activate the Gαs/cAMP/PKA pathway, leading to the inhibition of acetylcholine-induced contractions.[5] This suggests a direct relaxant effect on smooth muscle, contributing to the overall delay in gastric emptying.

Signaling Pathway of GLP-1(7-36) Amide in Gastric Emptying

Caption: Vagal afferent pathway of GLP-1-mediated inhibition of gastric emptying.

Intracellular Signaling in Gastric Smooth Muscle

Caption: GLP-1R intracellular signaling cascade in gastric smooth muscle cells.

Quantitative Data on Gastric Emptying

The effect of GLP-1(7-36) amide on gastric emptying has been quantified in various human studies. The following tables summarize key findings.

Table 1: Effect of Intravenous GLP-1(7-36) Amide Infusion on Gastric Emptying

| Study Population | GLP-1(7-36) amide Infusion Rate | Meal Type | Gastric Emptying Measurement | Key Findings |

| 8 poorly controlled type 2 diabetic patients | 1.2 pmol/kg/min | 400 mL liquid meal (327 kcal) | Dye dilution with phenol red | Gastric volume remained constant over 120 min with GLP-1 infusion, indicating profound inhibition of emptying.[6] |

| 11 healthy male volunteers | 0.3 and 0.9 pmol/kg/min | - (Fasting state) | Gastric barostat | Dose-dependent increase in fundus tone (relaxation) and reduction in volume waves.[7] |

| Healthy subjects | 1.2 pmol/kg/min | Labeled solid meal | Scintigraphy | GLP-1 attenuated the acceleration of gastric emptying induced by hypoglycemia.[8] |

Table 2: Meta-Analysis of GLP-1 Receptor Agonists on Gastric Emptying

| Measurement Technique | Number of Studies (Patients) | Key Finding |

| Gastric Emptying Scintigraphy | 5 (n=247) | Mean half-emptying time (T1/2) was 138.4 min with GLP-1 RAs vs 95.0 min with placebo (pooled mean difference of 36.0 min).[9] |

| Acetaminophen Absorption Test | 10 (n=411) | No significant delay in gastric emptying was observed.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of common experimental protocols used to assess the impact of GLP-1(7-36) amide on gastric emptying.

Gastric Emptying Scintigraphy

This is considered the gold standard for measuring gastric emptying.

Experimental Workflow:

Caption: Experimental workflow for gastric emptying scintigraphy.

Detailed Methodology:

-

Subject Preparation: Subjects typically fast overnight.

-

Infusion: An intravenous infusion of GLP-1(7-36) amide or a placebo is initiated at a specific rate (e.g., 1.2 pmol/kg/min).[8]

-

Meal Ingestion: Subjects ingest a meal labeled with a radioactive isotope, such as 99mTc-sulfur-colloid mixed with a solid food component (e.g., beef mince).[8]

-

Imaging: The gastric region is imaged using a gamma camera at regular intervals for a defined period (e.g., 180 minutes).[8]

-

Data Analysis: The amount of radioactivity remaining in the stomach over time is quantified to generate gastric retention curves. From these curves, key parameters like the half-emptying time (T50) and the lag phase for solid emptying are calculated.

Dye Dilution Technique

This method is used to measure gastric volume and emptying of liquids.

Experimental Workflow:

Caption: Experimental workflow for the dye dilution technique.

Detailed Methodology:

-

Subject Preparation: After an overnight fast, a nasogastric tube is inserted into the stomach.[6]

-

Infusion: An intravenous infusion of GLP-1(7-36) amide or placebo is started.[6]

-

Meal Administration: A liquid meal is administered through the nasogastric tube.[6]

-

Dye Instillation: A known volume and concentration of a non-absorbable dye, such as phenol red, is instilled into the stomach and mixed with the gastric contents.[6]

-

Sampling and Analysis: At timed intervals, a small sample of gastric content is aspirated to measure the dye concentration. The dilution of the dye is used to calculate the gastric volume. The change in gastric volume over time provides the gastric emptying rate.[6]

Acetaminophen Absorption Test

This is an indirect method to assess the rate of gastric emptying of liquids.

Detailed Methodology:

-

Subject Preparation: Subjects fast overnight.

-

Drug Administration: A standardized dose of acetaminophen (paracetamol) is co-administered with a liquid meal.

-

Blood Sampling: Serial blood samples are taken over a period of several hours.

-

Pharmacokinetic Analysis: Plasma acetaminophen concentrations are measured, and pharmacokinetic parameters such as the time to maximum concentration (Tmax) and the area under the concentration-time curve (AUC) are calculated. A delay in Tmax suggests a slower rate of gastric emptying.

Conclusion

GLP-1(7-36) amide exerts a potent inhibitory effect on gastric emptying, a key component of its glucoregulatory action. This effect is primarily mediated through a neural pathway involving vagal afferents and central nervous system processing. At the cellular level, GLP-1R activation in gastric smooth muscle leads to relaxation via the Gαs/cAMP/PKA signaling cascade. Quantitative studies in humans have consistently demonstrated a significant delay in gastric emptying following GLP-1 administration. The experimental protocols outlined in this guide, particularly scintigraphy, provide robust methods for quantifying these effects. A thorough understanding of the mechanisms and quantification of GLP-1's impact on gastric motility is essential for the continued development and optimization of GLP-1-based therapies for type 2 diabetes and obesity.

References

- 1. academic.oup.com [academic.oup.com]

- 2. glucagon.com [glucagon.com]

- 3. Glucagon-like peptide-1 inhibits gastric emptying via vagal afferent-mediated central mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of expression and function of the glucagon-like peptide-1 receptor in colonic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Effects of glucagon-like peptide-1(7–36)amide on motility and sensation of the proximal stomach in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Do GLP-1 agonists need to be stopped before surgery? | epocrates [epocrates.com]

Foundational Research on the Insulinotropic Effects of GLP-1(7-36) Amide: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the foundational research on the insulinotropic effects of Glucagon-Like Peptide-1(7-36) amide (GLP-1), a key incretin hormone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms, quantitative physiological responses, and seminal experimental methodologies that have shaped our understanding of GLP-1's role in glucose homeostasis. This document summarizes key quantitative data in tabular format, details critical experimental protocols, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction